molecular formula C19H22N6O2S B3008981 N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1428380-35-1

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B3008981
CAS No.: 1428380-35-1
M. Wt: 398.49
InChI Key: CJQCLJVCHXPHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its primary research value lies in its utility as a chemical probe to investigate ALK-driven signaling pathways and their role in cellular proliferation and survival. This compound functions through a type II binding mode , stabilizing the kinase in an inactive DFG-out conformation, which confers high selectivity and makes it a valuable tool for distinguishing ALK-dependent phenotypes from off-target effects in complex biological systems. Research applications are predominantly focused on studying oncogenic ALK fusions and mutations , such as those found in a subset of non-small cell lung cancers, neuroblastomas, and anaplastic large cell lymphomas. It enables researchers to delineate the mechanistic basis of ALK-mediated tumorigenesis and to explore mechanisms of resistance to clinically approved ALK inhibitors. Furthermore, this sulfonamide-based inhibitor serves as a critical lead compound in medicinal chemistry campaigns aimed at developing novel therapeutics with improved efficacy and pharmacokinetic profiles against resistant ALK variants.

Properties

IUPAC Name

N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-14-8-9-20-17(12-14)25-19-13-18(23-15(2)24-19)21-10-11-22-28(26,27)16-6-4-3-5-7-16/h3-9,12-13,22H,10-11H2,1-2H3,(H2,20,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQCLJVCHXPHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenesulfonamide moiety linked to a pyrimidine derivative, which contributes to its biological activity. The presence of the 4-methylpyridine and amino groups enhances its interaction with biological targets.

  • Enzyme Inhibition :
    • This compound has been studied for its potential as a kinase inhibitor. Kinases are critical in signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment and other diseases. For instance, derivatives of similar structures have shown significant inhibitory activity against various kinases, including those involved in cancer progression .
  • Calcium Channel Interaction :
    • Research indicates that some benzenesulfonamide derivatives can influence calcium channels, which play a pivotal role in cardiovascular function. Studies using isolated rat heart models have demonstrated that certain sulfonamide derivatives can decrease perfusion pressure and coronary resistance, suggesting a potential mechanism for cardiovascular modulation .
  • CYP450 Interaction :
    • The compound's interaction with cytochrome P450 enzymes has also been evaluated. These enzymes are crucial for drug metabolism, and understanding how the compound interacts with them can provide insights into its pharmacokinetics and potential drug-drug interactions .

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
4-(2-aminoethyl)-benzenesulfonamidePerfusion Pressure Modulation10
N-(4-methylpyridin-2-yl)-aminopropylsulfonamideKinase Inhibition5
2-hydrazinocarbonyl-benzenesulfonamideCalcium Channel Blocker8

Case Studies

  • Cardiovascular Effects :
    In a study assessing the effects of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure, it was found that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced both metrics compared to controls. This suggests a beneficial effect on cardiac function, potentially mediated by calcium channel interactions .
  • Cancer Research :
    The compound's structural analogs have been tested for their ability to inhibit specific kinases associated with tumor growth. Results indicated that modifications to the amino group significantly affected inhibitory potency against target kinases, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Medicinal Chemistry

1.1 Tyrosine Kinase Inhibition

The compound's structure suggests potential applications as a tyrosine kinase inhibitor , similar to imatinib and nilotinib, which are used in treating chronic myelogenous leukemia (CML) and other malignancies. These drugs specifically target the Bcr-Abl tyrosine kinase, which is crucial in the pathophysiology of certain cancers. Research indicates that modifications to the pyrimidine and pyridine moieties can enhance selectivity and potency against specific kinases .

1.2 Antimicrobial Properties

Studies have shown that compounds with similar structural features exhibit significant antimicrobial activity . For instance, derivatives of pyrimidines and pyridines have been investigated for their efficacy against various pathogens, including bacteria and fungi. The presence of amino groups in the structure may contribute to enhanced interaction with microbial targets .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of compounds related to N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide. By systematically altering functional groups, researchers aim to improve potency, reduce toxicity, and enhance pharmacokinetic profiles.

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Methyl substitution on pyridineIncreased selectivity against Bcr-Abl
Variations in sulfonamide groupAltered solubility and absorption
Changes in amino group positionEnhanced binding affinity to target kinases

Case Studies

3.1 Clinical Trials

Recent clinical trials have explored the efficacy of similar compounds in treating hematological malignancies. For example, SPH-3127 is under investigation for its safety and efficacy in patients with mild to moderate essential thrombocythemia (ET), showcasing the potential of this chemical class in therapeutic applications .

3.2 Antileishmanial Activity

Research has identified compounds with similar structures exhibiting antileishmanial properties . A study reported a cluster of active compounds derived from 2-aminothiazoles that demonstrated significant growth inhibition against Leishmania species, suggesting that modifications to the benzenesulfonamide core could yield effective treatments for neglected tropical diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous benzenesulfonamide derivatives are outlined below. Key differences in substituents, solubility, and inferred bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Pyrimidine Substituents Benzene Substituent Key Functional Differences
Target Compound 2-methyl, 6-(4-methylpyridin-2-yl)amino None Enhanced hydrogen bonding via pyridinylamino group; moderate lipophilicity.
2-chloro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide 2-methyl, 6-(pyrazol-1-yl) 2-chloro Chloro group increases lipophilicity; pyrazole may reduce solubility vs. pyridinylamino.
4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide 4,6-dimethyl 4-amino Dimethylpyrimidine reduces steric hindrance; amino group may enhance solubility.

Key Findings

Substituent Effects on Solubility: The target compound’s 4-methylpyridin-2-ylamino group likely improves aqueous solubility compared to the pyrazole-substituted analog due to the pyridine’s polarizable nitrogen.

Bioactivity Implications: The target compound’s pyridinylamino group may facilitate stronger interactions with enzyme active sites (e.g., kinases) via π-π stacking or hydrogen bonding, compared to the pyrazole or dimethyl analogs . The absence of a chloro substituent on the benzene ring (vs.

Synthetic Complexity: Introducing the 4-methylpyridin-2-ylamino group requires multi-step functionalization of the pyrimidine ring, increasing synthetic difficulty relative to dimethyl or pyrazole-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.